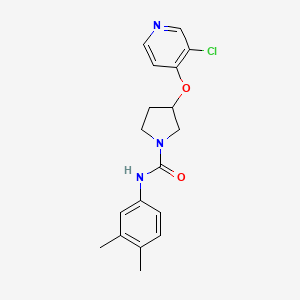

N-(2-chloro-4-nitrophenyl)propane-1,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-chloro-4-nitrophenyl)propane-1,3-diamine” is a chemical compound with the molecular formula C9H12ClN3O2 . It has a molecular weight of 229.66 .

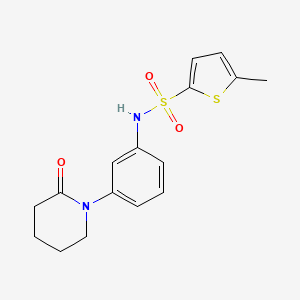

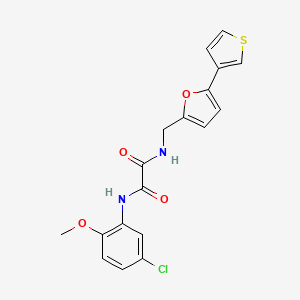

Molecular Structure Analysis

The molecular structure of “N-(2-chloro-4-nitrophenyl)propane-1,3-diamine” consists of a propane-1,3-diamine moiety attached to a 2-chloro-4-nitrophenyl group . Unfortunately, specific details about the 3D structure or the bond angles were not found in the search results.Physical And Chemical Properties Analysis

“N-(2-chloro-4-nitrophenyl)propane-1,3-diamine” has a molecular weight of 229.66 . Unfortunately, specific information about its physical and chemical properties such as density, melting point, boiling point, and flash point were not found in the search results .Scientific Research Applications

Polymer Science and Materials Engineering :

- Fluorinated Polyimides : A novel fluorinated diamine monomer was used to synthesize polyimides with good solubility, high thermal stability, and low moisture absorption, offering potential applications in electronics and coatings (Yang, Chen, & Chen, 2005).

- Organosoluble Polyimides : Synthesis of polyimides from various aromatic dianhydrides and a diamine-containing oxyethylene unit demonstrates their potential use in creating high-performance materials with good thermal and mechanical properties (Liaw, Liaw, & Tsai, 1997).

- Highly Transparent Polyimides : Research on polyimides derived from pyridine ring diamine monomers showed promising applications due to their transparency, solubility, and thermal stability (Li, Wen, Wang, & Zhu, 2017).

Environmental Science and Remediation :

- Treatment of N-nitrosodimethylamine (NDMA) in Groundwater : Research has shown the effectiveness of a fluidized bed reactor (FBR) using the bacterium Rhodococcus ruber for treating NDMA, a suspected human carcinogen, in groundwater (Webster, Condee, & Hatzinger, 2013).

- Membrane Bioreactor for NDMA Treatment : A membrane bioreactor (MBR) utilizing Rhodococcus ruber showed potential for treating NDMA in water, offering an alternative to traditional UV irradiation methods (Hatzinger, Condee, McClay, & Togna, 2011).

Chemical Synthesis and Catalysis :

- Polycondensation Mechanisms : A study on Ni-catalyzed chain-growth polymerization provided insights into the synthesis of well-defined poly(3-hexylthiophene), which is important for the development of conducting and semiconducting polymers (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Electrochemical and Photonic Applications :

- Optical Storage in Polymers : The synthesis and properties of azo polymers, which are important for reversible optical storage, were explored. This research contributes to the development of materials for advanced optical data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Inorganic Chemistry and Coordination Compounds :

- Nickel(II) Complexes : The synthesis and characterization of nickel(II) ion complexes with various ligands, including N-(2-chloro-4-nitrophenyl)propane-1,3-diamine derivatives, have been explored for potential applications in catalysis and material science (Chattopadhyay, Drew, Díaz, & Ghosh, 2007).

Future Directions

The future directions for the study of “N-(2-chloro-4-nitrophenyl)propane-1,3-diamine” could include further investigation into its synthesis, chemical reactions, and potential biological activities. Given the activities observed for similar compounds , it may be of interest to explore its potential as an antimicrobial or anticancer agent. Further studies could also aim to elucidate its mechanism of action.

properties

IUPAC Name |

N'-(2-chloro-4-nitrophenyl)propane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c10-8-6-7(13(14)15)2-3-9(8)12-5-1-4-11/h2-3,6,12H,1,4-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLZMZSLFAGBLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953993.png)

![2-methyl-4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2953998.png)

![N-(1,3-benzodioxol-5-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2953999.png)

![Thiazolo[5,4-b]pyridin-2-amine, 5-methyl-](/img/structure/B2954001.png)

![N-benzyl-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2954008.png)